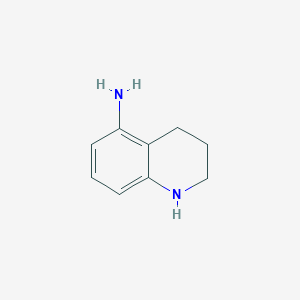

1,2,3,4-Tetrahydroquinolin-5-amine

説明

Significance in Organic and Medicinal Chemistry

The tetrahydroquinoline framework is a common feature in numerous natural products and synthetic molecules exhibiting potent biological effects. gfcollege.innih.gov These derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties. gfcollege.in The structural rigidity of the tetrahydroquinoline system, combined with the potential for diverse substitution patterns, allows for the fine-tuning of its pharmacological profile. nih.govresearchgate.net This adaptability makes it an attractive scaffold for the development of targeted therapies. nih.govnih.gov

The following table provides a glimpse into the diverse biological activities associated with the tetrahydroquinoline scaffold:

| Biological Activity | Reference |

| Anticancer | gfcollege.inresearchgate.net |

| Anti-inflammatory | gfcollege.in |

| Anti-HIV | gfcollege.innih.gov |

| Neuroprotective | nih.govnih.gov |

| Antimalarial | nih.gov |

| Antifungal | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHCILOGDCVXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609191 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36887-98-6 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Focused Pursuit of 1,2,3,4 Tetrahydroquinolin 5 Amine Architectures

While the broader class of tetrahydroquinolines has been extensively studied, there is a compelling rationale for the focused investigation of derivatives bearing an amine group at the 5-position. The introduction of the 5-amino group provides a key point for further chemical modification, allowing for the construction of extensive libraries of novel compounds. This amino functionality can act as a handle for introducing various substituents, thereby modulating the electronic and steric properties of the molecule to optimize its interaction with specific biological targets.

Research into 5-amino-1,2,3,4-tetrahydroquinoline derivatives has been spurred by the discovery of their potential as CXCR4 antagonists. nih.gov The CXCR4 receptor is implicated in various diseases, including cancer metastasis and inflammation, making it a significant therapeutic target. nih.gov The ability to readily synthesize and modify these architectures is crucial for developing potent and selective CXCR4 inhibitors.

A Historical Look at the Synthesis of Tetrahydroquinolines

Domino and Cascade Reactions for Tetrahydroquinoline Ring Construction

Domino reactions, also referred to as cascade or tandem reactions, represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials. nih.govosi.lv These processes involve multiple bond-forming events in a single operation without the isolation of intermediates, which aligns with the principles of green chemistry. nih.gov A variety of domino strategies have been successfully applied to the synthesis of the tetrahydroquinoline framework. nih.govosi.lv

Reduction-Cyclization Sequences

Reduction-initiated cascade reactions are a powerful tool for building the tetrahydroquinoline ring. These sequences typically begin with the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization.

A prominent example involves the conversion of 2-nitroaryl ketones or aldehydes into tetrahydroquinolines. nih.gov This process is initiated by the catalytic reduction of the nitro group, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The resulting aniline intermediate spontaneously undergoes cyclization with the adjacent carbonyl group to form a cyclic imine, which is then further reduced under the same conditions to yield the final tetrahydroquinoline product in high yields. nih.gov

Another variation employs the reduction of a nitro group to an aniline, which then participates in an intramolecular Michael addition. nih.gov For instance, substrates containing a nitro group and a side-chain acrylate moiety can be treated with iron powder in acetic acid. nih.gov The iron reduces the nitro group, and the newly formed aniline cyclizes via a 6-exo-trig Michael addition to afford the tetrahydroquinoline scaffold in excellent yields. nih.gov

| Method | Starting Material | Reagents/Catalyst | Key Steps | Yield | Reference |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | 1. Nitro reduction2. Imine formation3. Imine reduction | 93-98% | nih.gov |

| Dissolving Metal Reduction | 2-Nitroaryl acrylates | Fe powder, Acetic Acid | 1. Nitro reduction2. Intramolecular Michael addition | 86-98% | nih.gov |

| Catalytic Hydrogenation | 2-Nitrochalcones | Catalytic H₂ | 1. Nitro reduction2. Double bond reduction3. Cyclization | 65-90% | nih.gov |

SNAr-Terminated Processes for Ring Closure

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) step are also effective for synthesizing the tetrahydroquinoline core. nih.gov In these sequences, a nucleophile generated in a preceding step attacks an activated aromatic ring to close the six-membered heterocycle. nih.gov

One such strategy involves a domino SN2-SNAr sequence. nih.gov This process can be initiated by the intermolecular SN2 reaction of an amine, such as benzylamine, with a substrate containing both an alkyl halide side chain and an activated aromatic ring (e.g., substituted with a nitro group and a fluorine atom). nih.gov The initial substitution creates a secondary amine, which then performs an intramolecular SNAr cyclization by displacing the fluoride from the activated ring, yielding the tetrahydroquinoline product. nih.gov

| Method | Starting Material | Reagents/Conditions | Key Steps | Yield | Reference |

| SN2-SNAr | 2-Fluoro-1-nitrobenzene with a bromoalkyl side chain | Benzylamine, DMF, RT | 1. Intermolecular SN22. Intramolecular SNAr | 98% | nih.gov |

Acid-Catalyzed Ring Closures and Rearrangements

Acid catalysis can facilitate the cyclization of suitably functionalized precursors to form tetrahydroquinolines. These reactions often proceed through the formation of reactive intermediates like iminium ions, which then undergo intramolecular electrophilic attack on the aromatic ring. nih.gov

A notable example is the reaction of enamides with benzyl (B1604629) azides in the presence of a strong acid such as triflic acid. nih.gov The acid promotes the rearrangement of the benzyl azide (B81097) to form an N-phenyliminium intermediate. nih.gov A subsequent nucleophilic attack by the enamide on this iminium species, followed by cyclization, furnishes fused-ring tetrahydroquinoline systems with high diastereoselectivity. nih.gov It is important to note, however, that strong acid treatment of some tetrahydroquinoline derivatives can induce rearrangement to form 4-aminoindanes. uni.lu

| Method | Starting Material | Reagents/Conditions | Key Steps | Yield | Reference |

| Iminium Ion Cascade | Enamides, Benzyl Azides | Triflic Acid | 1. Azide rearrangement2. Iminium ion formation3. Nucleophilic addition4. Cyclization | 23-85% | nih.gov |

High-Temperature Cyclizations

Thermal annulation reactions provide another pathway to the tetrahydroquinoline framework, often involving unique reactive intermediates. nih.gov For instance, N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes have been shown to undergo thermal cyclization to produce tetrahydroquinolines. nih.gov The efficiency of this transformation is highly dependent on the solvent, as well as steric and electronic factors of the substrate, with yields being quite variable. nih.gov

Metal-Promoted and Metal-Mediated Processes

Transition metals play a crucial role in promoting or mediating various cyclization reactions to form tetrahydroquinolines. nih.gov These processes often involve the metal center in key steps such as C-H activation or nitrene insertion. nih.gov

An iron-mediated heterocyclization has been developed that utilizes an intramolecular nitrene C-H insertion. nih.gov Aryl azides are treated with an air-stable iron(III) porphyrin complex, which promotes the formation of an iron-nitrene intermediate. nih.gov This intermediate then abstracts a hydrogen atom from the alkyl side chain, leading to a radical species that subsequently cyclizes to afford 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

| Method | Starting Material | Catalyst/Promoter | Key Steps | Yield | Reference |

| Nitrene C-H Insertion | Aryl azides with alkyl side chains | [Fe(III)(F₂₀TPP)Cl] | 1. Iron-nitrene formation2. γ-Hydrogen abstraction3. Radical cyclization | 72-81% | nih.gov |

| Thermal Annulation | Chromium Fischer carbenes | Heat (Acetonitrile solvent) | Cyclization of carbene complex | 12-70% | nih.gov |

Catalytic Approaches to 1,2,3,4-Tetrahydroquinoline (B108954) Frameworks

The development of catalytic methods, particularly those that are enantioselective, is a major focus in modern organic synthesis. organic-chemistry.org These approaches offer efficient and sustainable routes to chiral tetrahydroquinolines, which are valuable in medicinal chemistry. nih.gov

A direct and atom-efficient pathway is the "borrowing hydrogen" methodology, which has been applied to synthesize tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This cascade reaction, promoted by a manganese(I) PN³ pincer complex, involves the temporary oxidation of the alcohols to form carbonyl intermediates, which then react and are subsequently reduced by the hydrogen that was "borrowed" by the catalyst. nih.gov This process is highly atom-economical, producing water as the only byproduct. nih.gov The choice of base is critical for selectivity; using potassium tert-butoxide favors the formation of the fully aromatic quinoline, whereas a combination of potassium hydride and potassium hydroxide leads to the desired 1,2,3,4-tetrahydroquinoline. nih.gov

Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org One such strategy involves a relay catalytic process where a chiral phosphoric acid first catalyzes the dehydrative cyclization of a 2-aminochalcone, followed by an asymmetric reduction of the resulting intermediate using a Hantzsch ester. organic-chemistry.org This dual catalytic role of a single organocatalyst provides access to highly enantioenriched tetrahydroquinolines. organic-chemistry.org

Gold catalysts, in combination with chiral Brønsted acids, have also been employed in tandem hydroamination/asymmetric transfer hydrogenation reactions. organic-chemistry.org An achiral gold complex catalyzes the initial intramolecular hydroamination of a 2-(2-propynyl)aniline derivative, after which a chiral Brønsted acid mediates the enantioselective transfer hydrogenation of the resulting enamine intermediate to yield the chiral tetrahydroquinoline. organic-chemistry.org

| Method | Starting Material | Catalyst System | Key Features | Yield/ee | Reference |

| Borrowing Hydrogen | 2-Aminobenzyl alcohol + Secondary alcohol | Manganese(I) PN³ pincer complex | Atom-economical, water is the only byproduct. | Good conversions | nih.gov |

| Organocatalytic Cascade | 2-Aminochalcones | Chiral Phosphoric Acid, Hantzsch Ester | Dehydrative cyclization followed by asymmetric reduction. | Excellent yields and enantioselectivities | organic-chemistry.org |

| Relay Catalysis | 2-(2-Propynyl)aniline derivatives | Achiral Gold Complex + Chiral Brønsted Acid | Consecutive hydroamination/asymmetric transfer hydrogenation. | High enantiomeric purity | organic-chemistry.org |

Reductive Amination Strategies

Reductive amination represents a powerful and versatile method for the formation of amines from carbonyl compounds. In the context of tetrahydroquinoline synthesis, cascade or domino reactions involving reductive amination are particularly efficient.

A notable strategy involves a domino reduction-reductive amination sequence starting from 2-nitroarylketones or aldehydes. matilda.science This process, often catalyzed by palladium on carbon (Pd/C) under hydrogenation conditions, initiates with the reduction of the nitro group to an aniline. matilda.science This is followed by an intramolecular condensation with the adjacent carbonyl group to form a cyclic imine intermediate, which is subsequently reduced in the same pot to yield the final 1,2,3,4-tetrahydroquinoline ring system. matilda.science This method has been shown to be highly diastereoselective, with the stereochemical outcome influenced by steric factors within the substrate. matilda.sciencenih.gov For example, the presence of a bulky ester group can direct the addition of hydrogen from the less hindered face of the molecule. matilda.sciencenih.gov

Another sophisticated approach is the asymmetric reductive amination (ARA), which allows for the synthesis of chiral tetrahydroquinolines. An iridium-based catalytic system, in conjunction with a chiral ligand such as ZhaoPhos, has been successfully employed for the intramolecular ARA of N-Boc protected amino ketones. nih.govbohrium.com The reaction proceeds via a one-pot N-Boc deprotection followed by the enantioselective reductive amination, yielding chiral 2-substituted tetrahydroquinolines with high enantioselectivity (up to 97% ee). bohrium.com The presence of HCl was found to be crucial, as it not only facilitates the removal of the Boc protecting group but also interacts with the catalyst's thiourea moiety to enhance enantiocontrol. nih.govbohrium.com

| Strategy | Catalyst/Reagents | Starting Material | Key Features | Yields |

| Domino Reduction-Reductive Amination | 5% Pd/C, H₂ | 2-Nitroarylketones | Multi-step sequence in one pot, high diastereoselectivity. matilda.science | 93-98% matilda.science |

| Asymmetric Reductive Amination | [Ir(cod)Cl]₂ / ZhaoPhos, H₂ | N-Boc-protected amino ketones | One-pot deprotection/cyclization, high enantioselectivity. bohrium.com | Good to excellent, up to 97% ee. bohrium.com |

Metal-Catalyzed Oxidative Cyclization of Precursors

Metal-catalyzed oxidative cyclization provides a direct route to tetrahydroquinolines from linear amino alcohol precursors. This method avoids the need for pre-functionalized starting materials and often proceeds with high atom economy.

A significant example is the iridium-catalyzed oxidative N-heterocyclization of 3-(2-aminophenyl)propanols. rsc.orgscilit.com Using a catalytic system composed of [Cp*IrCl₂]₂ and a base such as potassium carbonate, the amino alcohol undergoes a cyclization to form the 1,2,3,4-tetrahydroquinoline ring. nih.govrsc.orgscilit.com The proposed mechanism involves the iridium complex first catalyzing the oxidation of the primary alcohol to an aldehyde. nih.govrsc.org This is followed by a spontaneous intramolecular nucleophilic attack of the aniline nitrogen onto the newly formed aldehyde, leading to a cyclic imine intermediate. The hydrido-iridium species, generated during the initial oxidation step, then reduces the imine to afford the final tetrahydroquinoline product. nih.gov This catalytic cycle effectively uses the substrate itself as the source of both the carbonyl and the reducing equivalents.

| Catalyst System | Substrate | Key Steps | Yield |

| [Cp*IrCl₂]₂ / K₂CO₃ | 3-(2-Aminophenyl)propanol | Alcohol oxidation, intramolecular imine formation, imine reduction. nih.govrsc.org | Good to excellent rsc.org |

Borrowing Hydrogen Methodology for Atom-Efficient Synthesis

The borrowing hydrogen (BH) or hydrogen auto-transfer methodology is a powerful concept in green chemistry that enables the use of alcohols as alkylating agents, with water being the only byproduct. nih.govdntb.gov.ua This strategy has been effectively applied to the synthesis of 1,2,3,4-tetrahydroquinolines.

A notable system employs a manganese(I) PN³ pincer complex as the catalyst for the one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols. nih.govdntb.gov.uaorganic-chemistry.org The reaction proceeds through a series of steps within a single catalytic cycle. First, the catalyst "borrows" hydrogen from both the 2-aminobenzyl alcohol and the secondary alcohol, oxidizing them to the corresponding aldehyde and ketone, respectively. researchgate.net A base-mediated aldol-type condensation between the in situ-generated carbonyl compounds occurs, followed by cyclization and dehydration to form a quinoline intermediate. Finally, the catalyst returns the "borrowed" hydrogen to this intermediate, hydrogenating it to the 1,2,3,4-tetrahydroquinoline product. nih.govresearchgate.net The selectivity of the reaction towards either the quinoline or the tetrahydroquinoline can be controlled by the choice of base and reaction temperature. nih.gov

| Catalyst | Base | Reactants | Key Features | Yield |

| Manganese(I) PN³ Pincer Complex | KH / KOH | 2-Aminobenzyl alcohol, Secondary alcohol | Atom-efficient, water as the only byproduct, one-pot cascade. nih.govdntb.gov.ua | Up to 78% researchgate.net |

Palladium-Catalyzed Multi-Component Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in multi-component reactions (MCRs) allows for the rapid construction of complex molecular architectures like the tetrahydroquinoline core from simple precursors.

One elegant approach is the ligand-dependent, palladium-catalyzed stereodivergent [4+2] cycloaddition reaction. nih.gov This method utilizes vinyl benzoxazinanones as a diene precursor and α-arylidene succinimides as the dienophile. nih.gov In the presence of a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, and a chiral phosphine ligand (e.g., Yuephos), a [4+2] cycloaddition occurs to assemble a complex tetrahydroquinoline structure bearing three contiguous stereocenters, including one quaternary center. nih.gov A remarkable feature of this methodology is that by simply switching the chiral ligand, different diastereomers of the product can be selectively obtained with high diastereo- and enantioselectivity. nih.gov

Another strategy involves a palladium-catalyzed domino Heck/C-H activation sequence, which has been reported for the synthesis of functionalized tetrahydroquinolines. acsgcipr.org These MCRs highlight the power of palladium catalysis to orchestrate complex bond-forming events in a single operation, providing rapid access to diverse libraries of substituted tetrahydroquinolines.

| Reaction Type | Catalyst/Ligand | Components | Key Features |

| [4+2] Cycloaddition | Pd₂(dba)₃·CHCl₃ / Chiral Ligand (e.g., Yuephos) | Vinyl benzoxazinanone, α-Arylidene succinimide (B58015) | Stereodivergent synthesis, ligand-controlled diastereoselectivity, creates three stereocenters. nih.gov |

| Heck-Suzuki Cascade | Palladium Catalyst | Aryl Halide, Alkene, Boronic Acid | Domino reaction forming multiple C-C bonds. acsgcipr.org |

Copper-Catalyzed Domino and Aerobic Reactions

Copper catalysts offer a cheaper and more sustainable alternative to precious metals like palladium and iridium. Copper-catalyzed domino and aerobic oxidation reactions have emerged as effective methods for synthesizing nitrogen-containing heterocycles.

An efficient method for constructing tetrahydroquinolines involves a copper-catalyzed cascade reaction of N,N-dimethylanilines with electron-deficient alkenes. researchgate.net Using a simple CuCl/O₂ system, the reaction is believed to proceed via radical intermediates. The copper catalyst facilitates the abstraction of a hydrogen atom from the α-position of the aniline's N-methyl group, generating an α-amino radical. This radical then adds to the alkene, and the resulting radical intermediate undergoes an intramolecular cyclization onto the aromatic ring to form the tetrahydroquinoline skeleton. researchgate.net

While numerous copper-catalyzed aerobic and domino reactions have been developed for the synthesis of related heterocycles like tetrahydroisoquinolines, nih.govrsc.orgrsc.org direct and general methods for 1,2,3,4-tetrahydroquinolines are still evolving. These reactions often utilize air or molecular oxygen as the terminal oxidant, making them environmentally benign processes. nih.govorganic-chemistry.org

| Catalyst System | Reactants | Oxidant | Key Mechanism |

| CuCl / O₂ | N,N-dimethylaniline, Electron-deficient alkene | O₂ (Air) | Radical addition and cyclization cascade. researchgate.net |

Cycloaddition Reactions in 1,2,3,4-Tetrahydroquinoline Synthesis

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, are powerful tools for the construction of six-membered heterocyclic rings. The imino Diels-Alder reaction, where an imine acts as the dienophile, is especially relevant for the synthesis of tetrahydroquinolines.

Imino Diels-Alder Cycloaddition Methodologies

The Povarov reaction is a classic example of an acid-catalyzed imino Diels-Alder reaction used to synthesize tetrahydroquinolines. nih.gov It typically involves the three-component reaction of an aniline, an aldehyde, and an activated alkene (dienophile). The aniline and aldehyde first react to form an electron-rich N-aryl imine in situ. This imine then undergoes a [4+2] cycloaddition with the dienophile. nih.gov Lewis acids, such as scandium triflate (Sc(OTf)₃), or Brønsted acids are often used to catalyze the reaction, activating the imine towards cycloaddition. nih.gov

Domino Povarov reactions have also been developed, where the dienophile is generated in situ. For instance, the reaction between an arylamine, an aromatic aldehyde, and methyl propiolate in the presence of p-toluenesulfonic acid leads to highly functionalized tetrahydroquinolines. nih.gov In this process, the arylamine reacts with both the aldehyde (to form the imine) and the methyl propiolate (to form a β-enamino ester, which acts as the dienophile). nih.gov These components then undergo a highly stereoselective domino Povarov reaction. nih.gov

| Reaction | Catalyst | Components | Key Features |

| Povarov Reaction | Lewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid | Aniline, Aldehyde, Activated Alkene | Three-component reaction, in situ imine formation. |

| Domino Povarov Reaction | p-Toluenesulfonic acid | Arylamine, Aromatic Aldehyde, Methyl Propiolate | In situ generation of both imine and dienophile, highly stereoselective. nih.gov |

Povarov Reaction Variants

The Povarov reaction, a formal aza-Diels-Alder or [4+2] cycloaddition, stands as one of the most powerful and versatile methods for synthesizing substituted 1,2,3,4-tetrahydroquinolines. researchgate.neteurekaselect.comthieme-connect.com The reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. eurekaselect.com The core of the reaction is the formation of an N-aryl imine in situ from the aniline and aldehyde, which then acts as the azadiene component. This imine is activated by an acid catalyst, usually a Lewis acid or a Brønsted acid, and subsequently reacts with an electron-rich alkene (the dienophile) to form the tetrahydroquinoline ring system. researchgate.neteurekaselect.com

Modern advancements have focused on multi-component, one-pot variations that enhance the reaction's efficiency and molecular diversity. eurekaselect.comsci-rad.com A notable variant is the domino Povarov reaction, which can utilize in situ generated β-enamino esters as the dienophile. beilstein-journals.org In a process catalyzed by p-toluenesulfonic acid, an arylamine first reacts with methyl propiolate to form a β-enamino ester. beilstein-journals.orgbeilstein-journals.org Concurrently, excess arylamine condenses with an aromatic aldehyde to generate the required N-aryl aldimine. beilstein-journals.orgbeilstein-journals.org A subsequent Mannich-type addition followed by an intramolecular electrophilic aromatic substitution yields highly functionalized tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org This approach allows for the synthesis of polysubstituted tetrahydroquinolines with good yields and control over the substitution pattern. beilstein-journals.org

The versatility of the Povarov reaction is further demonstrated by its adaptation to mechanochemical conditions, using techniques like ball milling, which can provide good to excellent yields, sometimes superior to solution-phase synthesis. nih.gov

| Reaction Variant | Components | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classic Three-Component | Aniline, Aldehyde, Activated Alkene | Lewis Acids (e.g., AlCl₃, Cu(OTf)₂) | Forms the imine in situ before cycloaddition. | eurekaselect.comsci-rad.com |

| Domino Povarov | Arylamine, Methyl Propiolate, Aromatic Aldehyde | p-Toluenesulfonic acid in Ethanol (B145695) | Utilizes an in situ generated β-enamino ester as the dienophile. | beilstein-journals.orgbeilstein-journals.org |

| Aza-Vinylogous Povarov | Aromatic Amine, α-Ketoaldehyde, α,β-Unsaturated Hydrazone | Mechanochemical (Ball Milling) | Allows synthesis of tetrahydroquinolines with a quaternary stereocenter at C-4. | nih.gov |

Reduction-Based Synthetic Routes to Tetrahydroquinoline Systems

Reduction of quinoline and its derivatives is a direct and atom-economical strategy for accessing the 1,2,3,4-tetrahydroquinoline core. wikipedia.org These methods can be broadly categorized based on the starting material, such as the reduction of quinolinones or the direct hydrogenation of the quinoline ring.

A less common but effective route to 1,2,3,4-tetrahydroquinolines involves the reduction of the amide functionality in quinolin-2(1H)-ones. Standard amide reductions can be challenging, but specific reagents have been developed for this transformation. A notable method utilizes a combination of samarium(II) iodide (SmI₂), water (H₂O), and triethylamine (Et₃N). researchgate.net This system promotes the reduction of the amide through a C-O bond cleavage mechanism, directly yielding the corresponding 1,2,3,4-tetrahydroquinoline. researchgate.net This approach is significant as it provides a pathway from readily available quinolinone precursors to the fully saturated heterocyclic amine core. researchgate.net

| Substrate | Reagents | Key Transformation | Reference |

|---|---|---|---|

| Quinolin-2(1H)-one | SmI₂/H₂O/Et₃N | Amide reduction via C-O bond cleavage to form a secondary amine. | researchgate.net |

The catalytic hydrogenation of the pyridine ring within the quinoline system is the most straightforward and widely used method for preparing 1,2,3,4-tetrahydroquinolines. wikipedia.orgthieme-connect.com A variety of both precious and base-metal catalysts have been developed to achieve high yields and selectivity. thieme-connect.com

Supported gold nanoparticles, particularly on titanium dioxide (Au/TiO₂), have demonstrated excellent regioselectivity, exclusively hydrogenating the heterocyclic ring to produce 1,2,3,4-tetrahydroquinoline while leaving other functional groups intact. acs.org Catalysts based on non-noble metals are of increasing interest due to their lower cost. Cobalt-containing composites, prepared by pyrolyzing cobalt complexes or through the in situ reduction of cobalt salts like Co(OAc)₂ with zinc powder, have proven to be effective heterogeneous catalysts for this transformation, affording high yields of the desired products. thieme-connect.combohrium.com

Palladium catalysts supported on nitrogen-doped carbon (Pd/CN) also show high activity under mild conditions (50 °C, 20 bar H₂), providing excellent yields and catalyst stability for recycling. rsc.org Ruthenium-based catalysts are also widely employed, although some chiral ruthenium complexes can exhibit unusual chemoselectivity, favoring the reduction of the carbocyclic ring instead of the heterocycle. rsc.org However, other ruthenium systems, such as RuCl₃·xH₂O with borane-ammonia, are effective for standard 1,2,3,4-tetrahydroquinoline synthesis. organic-chemistry.org

| Catalyst System | Support/Ligand | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Au Nanoparticles | TiO₂ | 2 MPa H₂, Toluene | High regioselectivity for the heterocyclic ring. | acs.org |

| Co(OAc)₂·4H₂O / Zn | None (in situ generation) | 30 bar H₂, H₂O | User-friendly, eco-friendly heterogeneous base-metal catalyst. | thieme-connect.com |

| Co Nanoparticles | Graphene-like Carbon | H₂ (pressure varies) | Alternative to platinum group metals, scalable. | bohrium.com |

| Pd Nanoparticles | Nitrogen-doped Carbon | 20 bar H₂, 50 °C | High activity and stability under mild conditions. | rsc.org |

One-Pot and Multi-Component Synthesis Strategies

One-pot and multi-component reactions (MCRs) represent a highly efficient approach in modern organic synthesis, allowing for the construction of complex molecules like tetrahydroquinolines in a single synthetic operation without isolating intermediates. nih.govnih.gov These strategies are valued for their atom economy, reduced waste, and operational simplicity. nih.gov

The Povarov reaction, as discussed previously, is a premier example of a three-component synthesis of tetrahydroquinolines. eurekaselect.comsci-rad.com Beyond this, other MCRs have been developed. For instance, a one-pot, three-component condensation involving an amine, formaldehyde, and a compound with an acidic proton (a Mannich reaction) can be used to generate N-functionalized tetrahydroquinoline derivatives. nih.gov

Cascade reactions that combine different catalytic processes in one pot have also been successfully developed. A notable example is the synthesis of chiral tetrahydroquinolines from 2-aminochalcones, which involves a cascade of acid-catalyzed dehydrative cyclization followed by a biomimetic asymmetric reduction. dicp.ac.cn Another powerful strategy is the Ugi three-component reaction (U3CR), which can involve chiral dihydroisoquinolines, isocyanides, and carboxylic acids to produce highly functionalized tetrahydroisoquinoline scaffolds, demonstrating a principle applicable to related N-heterocycles. rsc.org

| Reaction Name | Components | Key Steps | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Imine formation, [4+2] cycloaddition | 2,4-Disubstituted Tetrahydroquinolines | eurekaselect.comsci-rad.com |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amine | Schiff base formation, nucleophilic addition | N-Mannich bases of Tetrahydroquinoline | nih.gov |

| Cascade Biomimetic Reduction | 2-Aminochalcone, Hantzsch Ester | Dehydrative cyclization, asymmetric reduction | Chiral Tetrahydroquinolines | dicp.ac.cn |

| Ugi Three-Component Reaction | Chiral DHIQ, Isocyanide, Carboxylic Acid | Diastereoselective addition of isocyanide | Functionalized Tetrahydroisoquinolines | rsc.org |

Enantioselective Synthesis of Chiral 1,2,3,4-Tetrahydroquinoline Scaffolds

The development of enantioselective methods to produce chiral tetrahydroquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. researchgate.netacs.org Asymmetric catalysis, using either chiral metal complexes or organocatalysts, provides the most direct access to these enantiomerically enriched molecules. dicp.ac.cnnih.gov

A classic and robust strategy for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

This principle has been applied to the synthesis of chiral tetrahydroisoquinolines (THIQs), a closely related scaffold, and the methodology is directly relevant. For example, introducing a tethering auxiliary group, such as a hydroxyl or alkoxyl group, at the C-1 position of an isoquinoline substrate enhances its coordination to a metal catalyst. mdpi.com This tethering directs the hydrogenation to a specific face of the molecule, resulting in the formation of cis-1,3-disubstituted THIQs with excellent diastereoselectivity and enantioselectivity. mdpi.com Another approach involves the biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of an achiral acid, which provides chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess. acs.org While not a covalently bound auxiliary, the chiral NAD(P)H model serves a similar role by creating a chiral environment that dictates the stereoselectivity of the hydride transfer.

| Strategy | Example | Mechanism of Stereocontrol | Outcome | Reference |

|---|---|---|---|---|

| Tethered Chiral Auxiliary | Hydroxyl or alkoxyl group at C-1 of an isoquinoline substrate | Auxiliary coordinates to the metal catalyst, blocking one face of the molecule during hydrogenation. | High diastereoselectivity and enantioselectivity in cis-disubstituted products. | mdpi.com |

| Chiral Reagent/Environment | Biomimetic reduction using a chiral NAD(P)H model (CYNAM) | The chiral hydride donor selectively delivers a hydride to one prochiral face of the iminium intermediate. | Chiral 2-functionalized tetrahydroquinolines with up to 99% ee. | acs.org |

Chiral Catalyst-Enabled Stereoselective Syntheses

The most direct and atom-economical method for preparing chiral 1,2,3,4-tetrahydroquinolines is the asymmetric hydrogenation of the corresponding quinoline precursors. This transformation requires a catalyst system that can effectively deliver hydrogen to one face of the prochiral substrate, thereby creating a new stereocenter with high fidelity. The synthesis of this compound via this method typically involves the asymmetric hydrogenation of 5-nitroquinoline, followed by the subsequent reduction of the nitro group. The primary challenge lies in identifying a chiral catalyst that tolerates the electron-withdrawing nitro group while still achieving high enantioselectivity in the hydrogenation of the nitrogen-containing heterocyclic ring.

Research in this area has largely focused on transition metal catalysts, particularly those based on iridium and ruthenium, coordinated to chiral ligands. These catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide array of quinoline derivatives. psu.edunih.govnih.gov

Iridium-Based Catalytic Systems

Chiral iridium complexes have emerged as powerful tools for the asymmetric hydrogenation of quinolines. psu.edudicp.ac.cndicp.ac.cn A common and effective approach involves the in situ preparation of the catalyst from a precursor like [Ir(COD)Cl]₂ and a chiral phosphine ligand. The addition of an activator, typically iodine, is often crucial for catalytic activity. dicp.ac.cn

One of the pioneering systems for this transformation utilized the chiral bisphosphine ligand (R)-MeO-BIPHEP. dicp.ac.cn This catalyst was found to be highly effective for various 2-substituted quinolines, achieving excellent conversions and high enantioselectivities (up to 96% ee). The choice of solvent was observed to be critical, with non-polar aromatic solvents like toluene generally providing superior results.

Another class of successful ligands for iridium-catalyzed asymmetric hydrogenation is the ferrocenyloxazoline-derived N,P ligands. psu.eduresearchgate.net These ligands combine central chirality on the oxazoline ring with planar chirality of the ferrocene backbone. Research has shown that catalysts prepared with these ligands can hydrogenate a range of 2-alkyl-substituted quinolines with high enantioselectivities, often around 90% ee. psu.edu The reaction conditions for these systems typically involve high hydrogen pressures (around 600 psi) and non-polar solvents.

The general performance of such iridium catalysts on various quinoline substrates is summarized in the table below, illustrating the high enantioselectivities achievable.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various Quinolines This table presents a selection of data from different studies to illustrate the general effectiveness of Iridium-based catalysts on the quinoline core structure.

| Entry | Substrate (Quinoline Derivative) | Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | 2-Methylquinoline | (R)-MeO-BIPHEP | [Ir(COD)Cl]₂ / I₂ | >99% | 94% | dicp.ac.cn |

| 2 | 2-Ethylquinoline | (R)-MeO-BIPHEP | [Ir(COD)Cl]₂ / I₂ | >99% | 96% | dicp.ac.cn |

| 3 | 2-Propylquinoline | (S,Sp)-Ferrocenyloxazoline N,P | [Ir(COD)Cl]₂ / I₂ | >95% | 90% | psu.edu |

| 4 | 2-Pentylquinoline | (S,Sp)-Ferrocenyloxazoline N,P | [Ir(COD)Cl]₂ / I₂ | >95% | 90% | psu.edu |

Interactive Data Table

| Entry | Substrate (Quinoline Derivative) | Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | 2-Methylquinoline | (R)-MeO-BIPHEP | [Ir(COD)Cl]₂ / I₂ | >99% | 94% | dicp.ac.cn |

| 2 | 2-Ethylquinoline | (R)-MeO-BIPHEP | [Ir(COD)Cl]₂ / I₂ | >99% | 96% | dicp.ac.cn |

| 3 | 2-Propylquinoline | (S,Sp)-Ferrocenyloxazoline N,P | [Ir(COD)Cl]₂ / I₂ | >95% | 90% | psu.edu |

| 4 | 2-Pentylquinoline | (S,Sp)-Ferrocenyloxazoline N,P | [Ir(COD)Cl]₂ / I₂ | >95% | 90% | psu.edu |

Ruthenium-Based Catalytic Systems

Alongside iridium, chiral ruthenium complexes are highly effective for the asymmetric hydrogenation of quinolines. nih.govnih.gov Particularly noteworthy are the phosphorus-free chiral cationic ruthenium(II) complexes containing an η⁶-arene ligand and an N-monosulfonylated diamine ligand. nih.gov These catalysts have demonstrated broad applicability, successfully hydrogenating a wide range of quinoline derivatives with good to excellent stereoselectivity. nih.gov

A significant finding in the study of these ruthenium catalysts is the proposed mechanism, which involves a stepwise transfer of H⁺/H⁻ outside the metal's coordination sphere. The enantioselectivity is believed to arise from a CH/π interaction between the catalyst's arene ligand and the fused phenyl ring of the quinoline substrate. nih.gov

While direct data on the asymmetric hydrogenation of 5-nitroquinoline using these specific catalysts is not extensively published, related studies on substrates with bulky or electron-withdrawing groups provide valuable insights. For instance, the successful kinetic resolution of axially chiral 5-substituted quinolines via asymmetric transfer hydrogenation using a chiral ruthenium catalyst demonstrates that the catalyst can effectively interact with and differentiate between enantiomers of quinolines functionalized at the C5 position. nih.gov This suggests that direct asymmetric hydrogenation of 5-nitroquinoline is a feasible, albeit challenging, transformation. The steric and electronic properties of the nitro group can influence catalyst binding and reactivity, sometimes proving detrimental to the reduction process in certain catalytic systems.

The general success of these ruthenium catalysts is highlighted by their performance with various functionalized quinolines, as shown in the following table.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Functionalized Quinolines This table provides representative data on the performance of chiral Ruthenium catalysts for the hydrogenation of various quinoline substrates.

| Entry | Substrate (Quinoline Derivative) | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | 2-Methylquinoline | Cationic Ru-(R,R)-TsDACH-p-cymene | >99% | 99% | pku.edu.cn |

| 2 | 6-Fluoro-2-methylquinoline | Cationic Ru-(R,R)-TsDACH-p-cymene | >99% | 99% | pku.edu.cn |

| 3 | 2,6-Dimethylquinoline | Cationic Ru-(R,R)-TsDACH-p-cymene | >99% | 99% | pku.edu.cn |

| 4 | 2-(Aroylmethyl)quinoline | Cationic Ru-diamine complex | High | Excellent | nih.gov |

Interactive Data Table

| Entry | Substrate (Quinoline Derivative) | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | 2-Methylquinoline | Cationic Ru-(R,R)-TsDACH-p-cymene | >99% | 99% | pku.edu.cn |

| 2 | 6-Fluoro-2-methylquinoline | Cationic Ru-(R,R)-TsDACH-p-cymene | >99% | 99% | pku.edu.cn |

| 3 | 2,6-Dimethylquinoline | Cationic Ru-(R,R)-TsDACH-p-cymene | >99% | 99% | pku.edu.cn |

| 4 | 2-(Aroylmethyl)quinoline | Cationic Ru-diamine complex | High | Excellent | nih.gov |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The benzene (B151609) ring of the tetrahydroquinoline system is amenable to electrophilic aromatic substitution, but the regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituent on the nitrogen atom.

The nitration of the 1,2,3,4-tetrahydroquinoline (THQ) ring system is a classic example of electrophilic aromatic substitution where regioselectivity is a significant challenge. Historical reports on the nitration of THQ have shown inconsistencies. researchgate.net However, thorough modern studies have systematically investigated the reaction, leading to the unequivocal characterization of the four possible nitro isomers (5-nitro, 6-nitro, 7-nitro, and 8-nitro) through detailed NMR analysis. researchgate.net

Direct nitration of unsubstituted THQ in acidic conditions typically leads to N-protonation. This makes the ammonium (B1175870) group a strong deactivating meta-director, but the activating effect of the fused alkyl portion of the ring complicates the outcome. Computational studies, using methods like B3LYP/6-31++G**, have been performed on both the neutral and N-protonated forms to understand the stability of the σ-complex intermediates for each isomer, which corresponds with the experimental results. researchgate.net

To avoid the complexities of N-protonation and to steer the regiochemical outcome, the secondary amine of the tetrahydroquinoline ring is often protected. researchgate.net The choice of the N-protecting group is critical as it profoundly influences the position of electrophilic attack by modulating the electronic and steric environment of the aromatic ring. researchgate.netyoutube.com

When the nitrogen is protected, the system remains neutral during the reaction, and the N-substituent's electronic properties dictate the substitution pattern. researchgate.net For instance, protecting groups can be chosen to direct nitration selectively. A comprehensive study on N-protected THQ derivatives found that certain conditions could achieve total regioselectivity for nitration at the 6-position. researchgate.net The resonance effect of the protecting group plays a key role; the N-acetyl group, for example, is a moderately activating ortho-, para-director. ulisboa.pt In contrast, a succinimide group is less activating due to the electronic pull of its two carbonyl groups. ulisboa.pt The use of an N-trifluoroacetyl group has also been explored, and its effect on isomer distribution has been documented through 1H NMR studies. researchgate.net

| N-Protecting Group | Nitrating Agent/Conditions | Major Isomer(s) | Key Observation |

|---|---|---|---|

| None (N-Protonated) | HNO₃/H₂SO₄ | 7-Nitro | The N-protonated ring is deactivated, leading to substitution at position 7. researchgate.net |

| Acetyl (Ac) | HNO₃/H₂SO₄ in AcOH | Mixture, often para-favored | The acetyl group is an ortho, para-director, activating the ring for substitution. ulisboa.pt |

| Trifluoroacetyl (TFA) | HNO₃/TFA | Mixture, dependent on temp. | The strongly deactivating TFA group alters selectivity. researchgate.net |

| Carbamate (e.g., Boc) | TBAN-TFAA | 3-Nitro (in related systems) | In some benzocycloheptapyridine systems, this combination gives exclusive nitration at a specific position. nih.govacs.org |

Functionalization of the Amine Moiety at Position 5 (and other positions)

The primary amine at position 5 of the this compound scaffold is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups.

The primary amine at C-5 can be readily acylated to form amides. This reaction typically involves treating the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This transformation is fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

A particularly useful variant is haloacetylation, such as reacting the amine with chloroacetyl chloride. The resulting N-(chloroacetyl) derivative contains a reactive electrophilic site (the C-Cl bond) that can be used for subsequent nucleophilic substitution reactions, enabling further molecular elaboration.

| Amine Position | Acylating Agent | Reaction Type | Product Class |

|---|---|---|---|

| Position 5 | Acetyl Chloride | N-Acylation | Acetamide |

| Position 5 | Benzoyl Chloride | N-Acylation | Benzamide |

| Position 5 | Chloroacetyl Chloride | N-Haloacetylation | α-Chloroacetamide |

| Position 1 (Ring N) | Acyl Cyanide | Reissert-type Reaction | N-Acyl-1-cyano-THIQ (in isoquinolines) rsc.org |

The C-5 amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. This reaction is robust and provides access to a class of compounds with a distinct chemical character compared to amides.

Furthermore, the primary amine can react with sulfonyl isocyanates. This reaction proceeds via the nucleophilic addition of the amine to the central carbon of the isocyanate moiety to afford N-sulfonylurea derivatives. This method provides a direct route to ureas bearing a sulfonyl group, which are of interest in various chemical fields. The reaction of amines with arylsulfonyl isocyanates is an effective route for the synthesis of such derivatives. organic-chemistry.org

Introducing alkyl groups onto the C-5 amine can be achieved through several methods, with reductive amination being one of the most powerful and versatile. youtube.com This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the starting carbonyl compound. youtube.comcore.ac.uk This method allows for the direct formation of a C-N bond and the introduction of a wide variety of alkyl substituents, depending on the choice of the carbonyl compound. Domino reactions involving reduction and reductive amination have also been developed for the synthesis of the tetrahydroquinoline core itself. nih.govnih.govresearchgate.net

| Amine Position | Reagents | Reaction Type | Product |

|---|---|---|---|

| Position 5 | Aldehyde/Ketone, NaBH₃CN | Reductive Amination | N-Alkyl or N,N-Dialkyl Amine |

| Position 5 | Formaldehyde, HCOOH | Eschweiler-Clarke Reaction | N,N-Dimethyl Amine |

| Position 1 (Ring N) | Aldehyde, Hantzsch Ester, Boronic Acid Catalyst | Reductive Alkylation | N-Alkyl Tetrahydroquinoline acs.org |

| Position 1 (Ring N) | Alkyl Halide, Base (e.g., K₂CO₃) | Direct N-Alkylation | N-Alkyl Tetrahydroquinoline nih.gov |

Nucleophilic Substitution Reactions in Tetrahydroquinoline Systems

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, allowing for the introduction of a wide array of functional groups onto a core structure. In the context of the 1,2,3,4-tetrahydroquinoline scaffold, these reactions are pivotal for creating diverse derivatives. The amine functionality, such as the one present in this compound, can act as a nucleophile, or the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) if appropriately activated.

The nitrogen atom in the tetrahydroquinoline ring system possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uklibretexts.org This inherent nucleophilicity allows it to react with electrophiles, such as alkyl halides. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. youtube.comyoutube.com This process can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. libretexts.orgyoutube.com The nucleophilicity generally increases from primary to secondary amines due to the electron-donating effect of alkyl groups, though steric hindrance can become a competing factor in more substituted amines. masterorganicchemistry.com

A significant strategy for synthesizing substituted tetrahydroquinolines involves a domino sequence incorporating a nucleophilic aromatic substitution (SNAr) reaction. nih.govmdpi.com This approach is particularly effective when the aromatic ring of the precursor is activated by an electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (e.g., a halide). nih.gov For instance, a domino reductive amination-SNAr sequence has been successfully employed to prepare various tetrahydroquinolines, achieving yields from 58% to 98%. nih.govmdpi.com In this type of reaction, an initial transformation, like the reduction of a side-chain carbonyl group, generates an amine which then performs an intramolecular SNAr cyclization onto the activated aromatic ring to form the tetrahydroquinoline heterocycle. nih.govmdpi.comresearchgate.net

Another example is the tandem SN2-SNAr reaction. This process can involve an intermolecular SN2 reaction of an amine with a side-chain electrophile on a substituted aromatic ring, followed by an intramolecular SNAr cyclization to yield the final tetrahydroquinoline product. nih.gov

| Reaction Type | Precursor Type | Key Steps | Yield Range | Reference |

|---|---|---|---|---|

| Domino Reductive Amination-SNAr | Activated Aromatic Acceptor with Side-Chain Carbonyl | 1. Reductive amination of carbonyl to form an amine. 2. Intramolecular SNAr cyclization. | 58-98% | nih.govmdpi.com |

| Tandem SN2-SNAr | Activated Aromatic Ring with Side-Chain Electrophile | 1. Intermolecular SN2 with an amine. 2. Intramolecular SNAr cyclization. | 98% (reported for a specific case) | nih.gov |

Intramolecular Cyclization Reactions from Modified Precursors

Intramolecular cyclization is a powerful strategy for the efficient construction of the 1,2,3,4-tetrahydroquinoline ring system from appropriately modified acyclic precursors. These reactions leverage a tethered reactive group to form the heterocyclic ring in a single, often highly selective, step. A variety of methods, including radical-mediated, metal-promoted, and acid-catalyzed cyclizations, have been developed.

Radical-mediated intramolecular C-H amination represents a modern approach to forming the Ar-N bond necessary for the tetrahydroquinoline core. nih.gov In this method, an aminium radical is generated from a suitable precursor, such as an N-2,4-dinitrophenoxy derivative of an arylpropylamine. This highly reactive intermediate then undergoes an intramolecular cyclization by attacking an aromatic C-H bond to form the tetrahydroquinoline ring. nih.gov For example, using Ru(bpy)3Cl2 as a catalyst under acidic conditions, 1-methyl-1,2,3,4-tetrahydroquinolines can be synthesized in moderate to excellent yields (42-95%). nih.gov

Metal-mediated cyclizations offer another versatile route. An iron(III) complex, [Fe(F20TPP)Cl], has been shown to catalyze the intramolecular C-H insertion of a nitrene, generated from an aryl azide precursor. nih.govmdpi.com The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a hydrogen atom from the side chain to create a benzylic radical. Subsequent cyclization of this radical intermediate yields the 2-aryl-1,2,3,4-tetrahydroquinoline product in good yields (72-81%). nih.govmdpi.com Similarly, palladium-catalyzed C-N cross-coupling reactions are a prominent method for intramolecular cyclization to form the tetrahydroquinoline scaffold. nih.gov

Acid-catalyzed cyclizations are also widely used. For instance, enamides can react with benzyl azide under acidic conditions (e.g., triflic acid) to synthesize fused-ring tetrahydroquinolines. nih.gov The reaction proceeds through an N-phenyliminium intermediate, which is then attacked by the enamide, leading to a cyclization event that forms the desired heterocycle with high diastereoselectivity and yields ranging from 23% to 85%. nih.gov

| Cyclization Method | Precursor Type | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| Radical-Mediated C-H Amination | N-2,4-dinitrophenoxy arylpropylamine | Ru(bpy)3Cl2, Acidic | 1-Methyl-1,2,3,4-tetrahydroquinolines | 42-95% | nih.gov |

| Metal-Mediated Nitrene Insertion | Aryl azide | [Fe(F20TPP)Cl] | 2-Aryl-1,2,3,4-tetrahydroquinolines | 72-81% | nih.govmdpi.com |

| Acid-Catalyzed Enamide Cyclization | Enamide and Benzyl azide | Triflic Acid | Fused-ring tetrahydroquinolines | 23-85% | nih.gov |

| Tandem Reduction-Reductive Amination | 2-Nitroarylketone/aldehyde | 5% Pd/C, H2 | Substituted 1,2,3,4-tetrahydroquinolines | 93-98% | nih.govresearchgate.net |

Advanced Characterization and Analytical Methodologies in 1,2,3,4 Tetrahydroquinolin 5 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 1,2,3,4-Tetrahydroquinolin-5-amine by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within the molecule. In a typical analysis, the spectrum of the parent compound, 1,2,3,4-Tetrahydroquinoline (B108954), serves as a baseline. chemicalbook.com The introduction of an amine group at the C-5 position significantly influences the chemical shifts of nearby protons, particularly those on the aromatic ring, due to its electron-donating nature. Protons ortho and para to the amine group (H-6 and H-8) are expected to shift upfield compared to the parent structure.

Table 1: Comparison of ¹H NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline and Predicted Data for this compound in CDCl₃

| Proton Assignment | 1,2,3,4-Tetrahydroquinoline (Observed Shift, ppm) chemicalbook.com | This compound (Predicted Shift, ppm) | Multiplicity |

| H-2 | 3.29 | ~3.30 | Triplet (t) |

| H-3 | 1.94 | ~1.95 | Multiplet (m) |

| H-4 | 2.76 | ~2.80 | Triplet (t) |

| H-6 | 6.95 | ~6.5-6.7 | Doublet (d) |

| H-7 | 6.60 | ~6.8-7.0 | Triplet (t) |

| H-8 | 6.46 | ~6.2-6.4 | Doublet (d) |

| NH (Ring) | 3.80 | ~3.80 | Broad Singlet (br s) |

| NH₂ (Amine) | Not Applicable | ~3.5-4.5 | Broad Singlet (br s) |

Note: Predicted shifts are estimations and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. The parent compound, 1,2,3,4-Tetrahydroquinoline, shows nine distinct signals corresponding to its carbon framework. chemicalbook.com The addition of the C-5 amine group causes a significant downfield shift for the directly attached C-5 (ipso-carbon) and influences the shifts of other carbons in the aromatic ring.

Table 2: Comparison of ¹³C NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline and Predicted Data for this compound

| Carbon Assignment | 1,2,3,4-Tetrahydroquinoline (Observed Shift, ppm) | This compound (Predicted Shift, ppm) |

| C-2 | 42.4 | ~42.5 |

| C-3 | 22.8 | ~23.0 |

| C-4 | 27.2 | ~27.5 |

| C-4a | 121.5 | ~120.0 |

| C-5 | 126.8 | ~140-145 |

| C-6 | 129.4 | ~115-118 |

| C-7 | 117.1 | ~128-130 |

| C-8 | 114.3 | ~112-115 |

| C-8a | 144.9 | ~145.0 |

Note: Observed data for the parent compound may vary slightly between sources. Predicted shifts are estimations.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on C-2 and C-3, as well as between the protons on C-3 and C-4, confirming the structure of the saturated heterocyclic ring. It would also show correlations between adjacent aromatic protons, such as H-6 with H-7, and H-7 with H-8.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. sdsu.edu It allows for the definitive assignment of which proton is attached to which carbon, for example, linking the ¹H signal at ~2.80 ppm to the ¹³C signal at ~27.5 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

Correlations from the H-4 protons to carbons C-5, C-4a, and C-3.

Correlations from the H-8 proton to carbons C-8a, C-7, and C-4a.

Correlations from the amine (-NH₂) protons to carbons C-5 and C-6, confirming the position of the amino substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a suitable method for analyzing volatile and thermally stable compounds like tetrahydroquinolines. nih.govnih.gov For this compound (MW = 148.20 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 148. The fragmentation pattern provides a molecular fingerprint. A common fragmentation for related structures is the loss of a hydrogen atom to form a stable [M-1]⁺ ion, which would likely be the base peak at m/z 147. nih.gov Other fragments may arise from the cleavage of the saturated ring.

Table 3: Predicted Key Ions in the GC-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion/Fragment | Interpretation |

| 148 | [C₉H₁₂N₂]⁺ | Molecular Ion ([M]⁺) |

| 147 | [C₉H₁₁N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 131 | [C₉H₉N]⁺ | Loss of ammonia (B1221849) ([M-NH₃]⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of ethene from the heterocyclic ring |

ESI-MS is a soft ionization technique ideal for polar molecules, including those with amine functional groups, as it typically generates protonated molecules with minimal fragmentation. nih.gov When analyzed by ESI-MS, this compound would be expected to show a prominent ion at m/z 149, corresponding to the protonated molecule ([M+H]⁺). This confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on this [M+H]⁺ ion to induce fragmentation and elicit further structural information, often revealing characteristic losses related to the amine side chain and the heterocyclic ring. nih.govnih.gov

Table 4: Predicted Ions in the ESI-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Interpretation |

| 149 | [M+H]⁺ | Protonated Molecular Ion |

| 171 | [M+Na]⁺ | Sodium Adduct |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula. nih.gov

In the analysis of this compound, HRMS is used to measure the exact mass of the molecular ion. This experimental value is then compared to the theoretical exact masses of all possible elemental compositions within a given mass range. The close agreement between the measured and calculated mass confirms the compound's molecular formula. For instance, the calculated monoisotopic mass of a protonated molecule of this compound (C₉H₁₃N₂) would be compared against the experimentally observed mass-to-charge ratio (m/z) to verify its identity. youtube.com This level of precision is critical for distinguishing between isomers and other compounds with the same nominal mass but different elemental compositions.

Modern HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap-based mass spectrometers, offer exceptional mass resolution and accuracy. nih.gov These technologies are particularly useful in the analysis of complex mixtures or when identifying unknown byproducts in the synthesis of this compound derivatives. The ability to obtain exact mass data is a cornerstone of modern chemical analysis, providing a high degree of confidence in the structural elucidation of novel compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals characteristic vibrational frequencies corresponding to specific chemical bonds. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups that define its structure. chemicalbook.comnih.govnist.gov

The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H and C-N bonds of the amine group, as well as the C-H bonds of the aliphatic and aromatic portions of the molecule. The presence of the primary amine (-NH₂) group is typically characterized by a pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are also observed at lower frequencies. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

By analyzing the specific frequencies and intensities of the absorption bands in the IR spectrum, researchers can confirm the successful synthesis of this compound and its derivatives. Any significant deviation from the expected spectrum could indicate the presence of impurities or an incorrect molecular structure.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1020 - 1250 |

X-ray Diffraction Analysis for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is unique to the crystal structure and can be used to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. mdpi.com

In the study of 1,2,3,4-Tetrahydroquinoline derivatives, X-ray diffraction can be used to:

Unambiguously confirm the molecular structure, including the relative positions of substituents on the quinoline (B57606) ring system. nih.gov

Determine the conformation of the tetrahydroquinoline ring, which is typically a half-chair or boat-like conformation.

Analyze intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid.

While obtaining suitable single crystals for X-ray diffraction can be challenging, the detailed structural information it provides is unparalleled. This technique is often used to validate the structures of novel compounds or to study the effects of structural modifications on the solid-state properties of a series of related molecules.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of this compound and its derivatives. These methods are essential for ensuring the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of components in a mixture. In the context of this compound research, HPLC is a crucial tool for assessing the purity of the final product and any intermediates. sielc.comchromatographyonline.comnih.gov

The separation in HPLC is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, a reverse-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The components of the mixture are separated based on their relative polarity, with less polar compounds being retained longer on the column.

By comparing the retention time of the main peak in the chromatogram to that of a known standard, the identity of this compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity. HPLC methods can be validated to ensure their accuracy, precision, and linearity. nih.gov

Table 2: Typical HPLC Parameters for Amine Analysis

| Parameter | Description |

| Column | Reverse-phase (e.g., C18, C8) |

| Mobile Phase | Gradient or isocratic mixture of water and organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.com |

| Detector | UV-Vis detector (amines often require derivatization for enhanced detection) or Mass Spectrometer (LC-MS). chromatographyonline.combldpharm.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Injection Volume | 5 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher operating pressures. mdpi.com This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com

The principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for more efficient separation of complex mixtures and the detection of trace impurities. In the analysis of this compound, UPLC can provide a more detailed purity profile, resolving closely eluting impurities that might not be separated by HPLC. bldpharm.commdpi.com The faster run times also make UPLC a more high-throughput technique, which is advantageous for screening multiple samples or for real-time reaction monitoring.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is primarily used for the qualitative monitoring of chemical reactions. youtube.com It is an essential tool in synthetic chemistry for tracking the consumption of starting materials and the formation of products.

In the synthesis of this compound, TLC can be used to:

Monitor reaction progress: By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the disappearance of the starting material spot and the appearance of the product spot can be observed. youtube.com

Identify the presence of byproducts: The appearance of additional spots on the TLC plate can indicate the formation of side products.

Determine the appropriate solvent system for column chromatography: TLC is often used to screen for a suitable mobile phase for the purification of the product by column chromatography.

The separation on a TLC plate is based on the same principles as column chromatography. The components of the mixture are separated based on their differential adsorption to the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) as the mobile phase moves up the plate by capillary action. The position of each component is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a versatile analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.netacs.org In the context of this compound research, GC, often coupled with a mass spectrometer (GC-MS), is instrumental in identifying and quantifying volatile impurities, reactants, or degradation products. Due to the polar nature of the primary amine group and its relatively low volatility, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and column adsorption. researchgate.net

To overcome these limitations, derivatization is a common strategy employed for the GC analysis of amines. researchgate.netsigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. nih.govnih.gov For primary amines like this compound, acylation, silylation, or the formation of carbamates are common derivatization approaches. researchgate.net For instance, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can produce a more volatile and electron-capturing derivative, enhancing detection sensitivity, especially with an electron capture detector (ECD) or mass spectrometry. publisso.de

A typical GC-MS analysis of potential volatile products associated with this compound would involve sample extraction, derivatization, and injection into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. oup.com

Illustrative GC Method Parameters for Analysis of Derivatized Amines:

| Parameter | Value/Description |

| GC System | Agilent 7890 or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector | Split/Splitless, 250 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI), Scan range 40-500 amu |

| Derivatization Reagent | Heptafluorobutyric anhydride (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table represents a typical starting point for method development and may require optimization for specific volatile analytes related to this compound.

The resulting chromatogram would provide retention times for each separated compound, and the mass spectrometer would generate mass spectra to aid in their identification by comparing them to spectral libraries or known standards. This methodology is crucial for quality control, ensuring the purity of this compound, and for studying its stability and reaction pathways.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. selvita.com The use of supercritical carbon dioxide as the primary mobile phase offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption, leading to faster and more efficient separations. selvita.comyoutube.com Given that this compound possesses a chiral center at the C4 position of the tetrahydroquinoline ring system, the separation of its enantiomers is critical for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

SFC is particularly well-suited for the chiral separation of primary amines. wiley.com The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether-based CSPs are among the most successful for resolving racemic amines. wiley.comchromatographyonline.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Method development in chiral SFC for this compound would involve screening various CSPs and optimizing the mobile phase composition. The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or ethanol (B145695), to increase the elution strength. Additives, such as acids or bases, are often incorporated into the modifier to improve peak shape and selectivity for basic compounds like amines. chromatographyonline.comnih.gov For primary amines, acidic additives are often used to form an ion pair with the analyte, which can enhance chiral recognition on certain CSPs. nih.gov

Representative SFC Conditions for Chiral Separation of a Primary Amine:

| Parameter | Value/Description |

| SFC System | Waters ACQUITY UPC² or similar |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Crownpak® CR-I(+) |

| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or gradient elution, e.g., 5-40% B over 10 min |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis or Mass Spectrometer (MS) |

This table provides exemplary conditions for the chiral separation of a primary amine and would need to be optimized for this compound.

The successful development of an SFC method would allow for the baseline separation of the (R)- and (S)-enantiomers of this compound, enabling their individual quantification and isolation for further pharmacological studies. The high throughput and reduced environmental impact make SFC an increasingly popular choice for chiral analysis and purification in the pharmaceutical industry. selvita.comnih.gov

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroquinolin 5 Amine Systems

Density Functional Theory (DFT) Studies